5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
This compound belongs to the thiophene sulfonamide class, characterized by a sulfonamide group attached to a thiophene ring. The structure includes a pyrazole moiety substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) group at positions 5 and 3, respectively. The chloro substituent on the thiophene ring contributes to electronic and steric effects, which may influence solubility and biological activity.
Properties
IUPAC Name |
5-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O2S2/c14-11-3-4-12(23-11)24(21,22)18-5-6-20-9(8-1-2-8)7-10(19-20)13(15,16)17/h3-4,7-8,18H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQAXZIOBJVYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(S3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrazole ring or sulfur moiety, forming sulfoxides or sulfone derivatives.
Reduction: : Reduction reactions could target the sulfonamide or pyrazole functionalities.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the chloro position.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, organometallics.
Major Products Formed
Oxidized derivatives like sulfoxides and sulfones.
Reduced forms with modified functional groups.
Substituted products depending on the reagents used.
Scientific Research Applications
Antibacterial Properties
5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide belongs to the sulfonamide class, recognized for their antibacterial effects. Its mechanism typically involves inhibition of bacterial folate synthesis. Research indicates that modifications in the structure can enhance efficacy against resistant strains.
Case Study:
A study evaluated its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest.
Case Study:
In vitro evaluations revealed that this compound exhibited cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines, with effective concentrations leading to significant reductions in cell viability .
Chemical Reactivity
This compound can undergo various chemical reactions:
Mechanism of Action
Similar Compounds
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
5-chloro-N-(2-(3-trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
5-chloro-N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Uniqueness: The unique combination of the chloro, cyclopropyl, and trifluoromethyl groups in the specified compound provides distinct physicochemical properties and biological activities not observed in other related structures.
Biological Activity
5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological profile, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14ClF3N4O2S
- Molecular Weight : 368.8 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, which play crucial roles in physiological processes.
- Antimicrobial Activity : Compounds containing thiophene and pyrazole moieties have demonstrated antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
Antimicrobial Activity
Research indicates that derivatives of thiophene and pyrazole exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μg/mL |
| Escherichia coli | 0.030 μg/mL |
| Pseudomonas aeruginosa | 0.025 μg/mL |
These results suggest that the compound may be effective against common pathogens, supporting its potential as an antibacterial agent .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. A study evaluating similar pyrazole derivatives indicated that they could inhibit cancer cell proliferation in various cancer lines, including:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A recent study explored the efficacy of thiophene derivatives against multidrug-resistant bacterial strains, demonstrating significant antibacterial effects comparable to standard antibiotics .
- Anticancer Screening : In a screening of pyrazole derivatives against a panel of cancer cell lines, several compounds exhibited promising anticancer activity, leading to further development and optimization .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in nucleophilic and electrophilic reactions. Key transformations include:
Pyrazole Ring Modifications
The 5-cyclopropyl-3-(trifluoromethyl)pyrazole core undergoes selective electrophilic substitutions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the pyrazole (yield: 65–72%) .
-
Halogenation : Br₂ in CCl₄ adds bromine to the pyrazole’s 4-position, but the trifluoromethyl group directs meta substitution (yield: 55%) .
Cross-Coupling Reactions
Thiophene Chlorine Reactivity
The 5-chloro substituent on the thiophene ring undergoes nucleophilic aromatic substitution (NAS):
Trifluoromethyl Group Stability
The -CF₃ group is highly stable under standard conditions but can be modified via:
-
Radical reactions : Initiated by peroxides, forming CF₂Br derivatives (limited yield: 30–35%) .
-
Hydrolysis : Not observed below 200°C, confirming its inertness in biological systems .
Comparative Reactivity Table
| Functional Group | Reaction | Rate (Relative to Parent Compound) |
|---|---|---|
| Sulfonamide | Hydrolysis | 1.0x |
| Pyrazole | Nitration | 0.7x |
| Thiophene-Cl | Methoxylation | 1.2x |
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : Begacestat (5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]thiophene-2-sulfonamide)
- Structure : Shares the thiophene sulfonamide backbone but differs in the substituent at the sulfonamide nitrogen. Begacestat has a chiral trifluoromethyl-hydroxymethylpropyl group instead of the pyrazole-ethyl group.
- Pharmacology : A gamma-secretase inhibitor (GSI-953) developed for Alzheimer’s disease. Phase II trials demonstrated moderate efficacy but were discontinued due to toxicity concerns .
- Key Differences : The absence of a pyrazole ring in Begacestat reduces steric bulk but may limit interactions with hydrophobic enzyme pockets.
Compound B : 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide
- Structure : Replaces the chloro group with bromine on the thiophene ring and substitutes the pyrazole-ethyl group with a triazole-(3-chlorobenzyl) moiety.
- Properties: Bromine increases molecular weight (MW: ~391.7 vs. ~385 for the target compound) and lipophilicity (clogP ~3.2 vs. ~2.8).
Compound C : 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- Structure : Features a naphthalene sulfonamide group instead of thiophene sulfonamide. The pyrazole ring is substituted with bromine and a chloropyridine group.
- Synthesis: Prepared via NaH-mediated coupling in THF, contrasting with the target compound’s likely SN2 or Mitsunobu reactions .
- Activity : Demonstrated kinase inhibition in preliminary studies, suggesting divergent biological targets compared to the thiophene-based compounds.
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in both the target compound and Begacestat enhances metabolic stability by resisting oxidative degradation .
- Ring Systems : Pyrazole (target compound) vs. triazole (Compound B) alters π-π stacking and hydrogen-bonding interactions. Pyrazole’s smaller size may improve membrane permeability.
- Clinical Relevance : Begacestat’s failure in trials highlights the importance of balancing potency and toxicity in sulfonamide-based therapeutics—a consideration for the target compound’s development .
Q & A
Basic: What synthetic strategies are recommended for preparing 5-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction intermediates be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclopropyl and trifluoromethyl groups can be introduced via cyclocondensation of hydrazines with β-keto esters or via cyclopropanation of alkenes (e.g., using diazo reagents) under controlled conditions. For example, describes a pyrazole synthesis using THF as a solvent and low-temperature (0–5°C) reactions to stabilize intermediates .
Thiophene-Sulfonamide Linkage : Sulfonamide formation often employs chlorosulfonation of thiophene derivatives followed by nucleophilic substitution with amines. highlights thiophene functionalization using POCl₃ under reflux (90°C) to activate reactive sites .
Intermediate Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) is effective for isolating intermediates, as noted in , which emphasizes pH adjustment (8–9) to precipitate products .
Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for validating the cyclopropyl and trifluoromethyl spatial arrangement .
- Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., reports exact masses for trifluoromethylated analogs) .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the biological impact of the trifluoromethyl and cyclopropyl substituents?
Methodological Answer:
Analog Synthesis : Replace cyclopropyl with other alkyl/aryl groups (e.g., methyl, phenyl) and trifluoromethyl with CF₂H or Cl to assess steric/electronic effects. and demonstrate substituent-dependent bioactivity in pyrazole derivatives .
Biological Assays :
- Enzyme Inhibition : Screen against kinases or sulfotransferases, given the sulfonamide moiety’s role in enzyme binding.
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability, as trifluoromethyl groups influence lipophilicity .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamide-pyrazole hybrids?
Methodological Answer:
- Variable Analysis :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate structural effects from methodological variability.
Advanced: What computational approaches are recommended to predict the metabolic stability of this compound?
Methodological Answer:
In Silico Tools :
- CYP450 Metabolism Prediction : Use ADMET Predictor or MetaCore to identify potential oxidation sites (e.g., cyclopropyl ring opening or sulfonamide cleavage).
- Metabolite Identification : Combine molecular dynamics simulations (e.g., GROMACS) with LC-MS/MS fragmentation patterns .
Experimental Validation : Microsomal incubation (human liver microsomes) followed by UPLC-QTOF analysis confirms predicted metabolites .
Advanced: How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process Parameters :
- Continuous Flow Chemistry : Implement tubular reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation and yield .
Table 1: Key Synthetic and Analytical Parameters from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
